1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 138907-81-0
Cat. No.: VC21281600
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138907-81-0 |
---|---|
Molecular Formula | C10H7FN2O2 |
Molecular Weight | 206.17 g/mol |
IUPAC Name | 1-(4-fluorophenyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
Standard InChI Key | VHGLETHNIUVDGO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F |
Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F |
Introduction
Structural Characteristics and Properties
Chemical Structure
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole heterocycle with a 4-fluorophenyl group attached to the N1 position and a carboxylic acid group at the C4 position. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered aromatic heterocycle. The fluorine atom on the phenyl ring significantly affects the electronic properties of the molecule, influencing its reactivity and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid are primarily determined by its constituent functional groups. Based on structurally similar compounds, the following properties can be inferred:
Property | Value/Description |
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Molecular Formula | C10H7FN2O2 |
Molecular Weight | Approximately 206.18 g/mol |
Physical State | Crystalline solid |
Solubility | Likely soluble in polar organic solvents, limited water solubility |
Acidity | Carboxylic acid group confers acidic properties |
Melting Point | Typically between 180-250°C for similar compounds |
The presence of the carboxylic acid group provides acidic character, while the fluorine substituent on the phenyl ring enhances lipophilicity and metabolic stability. These properties are crucial for potential pharmaceutical applications, affecting both pharmacokinetic and pharmacodynamic profiles.
Synthetic Approaches
General Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can be approached through several strategies based on general pyrazole chemistry. Drawing from the synthesis of similar compounds, potential routes include:
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Condensation of 4-fluorophenylhydrazine with appropriate β-dicarbonyl compounds, followed by oxidation of the resulting pyrazole derivative to introduce the carboxylic acid functionality .
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Direct cyclization approaches involving the reaction of hydrazines with α,β-unsaturated esters, similar to the methods described for related difluoromethyl-pyrazole carboxylic acids .
Optimized Synthesis Pathway
A potentially efficient synthesis pathway could involve:
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Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate
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Cyclization to form the pyrazole ring structure
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Subsequent oxidation or functionalization to introduce the carboxylic acid group at position 4
This approach would be analogous to the methods described for 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which shares significant structural similarity with our target compound.
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with structurally related compounds provides insights into its potential properties and applications:
Compound | Structural Difference | Key Property Difference |
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1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Carbaldehyde instead of carboxylic acid | Less acidic, different reactivity profile |
1-(4-fluorophenyl)-5-[3-(1H-indol-3-yl)propoxy]-1H-pyrazole-4-carboxylic acid | Additional indolylpropoxy substituent at position 5 | Increased molecular weight, different biological targeting |
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl at position 3, methyl at position 1 instead of 4-fluorophenyl | Different electronic properties and hydrogen bonding capabilities |
Structure-Property Relationships
The fluorine atom in the para position of the phenyl ring significantly influences the compound's properties. Fluorine substitution typically:
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Enhances metabolic stability by blocking potential sites of oxidative metabolism
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Increases lipophilicity, potentially improving membrane permeability
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Alters the electronic properties of the molecule, affecting its binding affinity to biological targets
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Modifies the pKa of the carboxylic acid group, influencing its ionization behavior in biological systems
These modifications can significantly impact the compound's pharmacological profile and potential applications in drug development.
Molecular Characteristics and Identification
Spectroscopic Method | Expected Characteristic Features |
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¹H NMR | Signals for pyrazole C-H protons (typically δ 7.5-8.5 ppm), aromatic protons of the fluorophenyl group (multiplets, δ 7.0-7.8 ppm), and carboxylic acid proton (broad signal, δ 10-13 ppm) |
¹³C NMR | Signals for carboxylic carbon (δ ~165 ppm), pyrazole carbons (δ 110-140 ppm), and fluorophenyl carbons with characteristic C-F coupling |
IR | Strong C=O stretching band (~1700 cm⁻¹), O-H stretching (~3000-3500 cm⁻¹), C=N and C=C stretching bands (1400-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 206, with fragmentation patterns characteristic of loss of CO₂ and cleavage of the N-phenyl bond |
Computational Chemical Descriptors
Based on similar pyrazole derivatives, the following computational descriptors can be estimated:
Parameter | Expected Value |
---|---|
LogP | 1.5-2.5 |
Polar Surface Area | 55-70 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 2-3 |
These parameters are important for assessing the drug-likeness of the compound and its potential pharmaceutical applications .
Research Developments and Applications
Current Research Trends
The development of pyrazole carboxylic acids has been an active area of research in medicinal chemistry. Recent advancements include:
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Optimization of synthetic routes to reduce isomer formation, as demonstrated in the synthesis of related pyrazole carboxylic acids
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Investigation of structure-activity relationships to enhance specific biological activities
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Development of more selective derivatives through targeted structural modifications
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Exploration of new therapeutic applications based on emerging biological targets
Industrial and Synthetic Applications
Beyond potential pharmaceutical applications, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid could serve as:
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